2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acid
Overview
Description
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acid is a heterocyclic compound that features a unique fusion of a furan and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acid typically involves the construction of the fused furan-pyrrole ring system followed by the introduction of the acetic acid moiety. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (around -78°C) can facilitate the formation of the desired ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) can introduce halogen atoms into the ring system.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acid exerts its effects is not well understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acid: This compound is unique due to its fused furan-pyrrole ring system.
Furan derivatives: Compounds with a furan ring, such as furfural and 5-hydroxymethylfurfural, have different properties and applications.
Pyrrole derivatives: Compounds with a pyrrole ring, such as pyrrole-2-carboxylic acid, also have distinct characteristics.
Uniqueness
The uniqueness of this compound lies in its fused ring system, which combines the properties of both furan and pyrrole rings. This structural feature may confer unique reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-8(11)3-9-1-6-4-12-5-7(6)2-9/h6-7H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYWOXLGTTYBAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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